2,6-Dibromocyclohepta-2,4,6-trien-1-one
Description
Properties
CAS No. |
101420-83-1 |
|---|---|
Molecular Formula |
C7H4Br2O |
Molecular Weight |
263.91 g/mol |
IUPAC Name |
2,6-dibromocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H4Br2O/c8-5-2-1-3-6(9)7(10)4-5/h1-4H |
InChI Key |
KVPLEUKVQYESBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=O)C(=C1)Br)Br |
Origin of Product |
United States |
Biological Activity
2,6-Dibromocyclohepta-2,4,6-trien-1-one is a notable compound within the family of tropones, which are characterized by their unique structural features and diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is a brominated derivative of tropone. Its structure can be represented as follows:
This compound features a cycloheptatriene ring with two bromine substituents and a ketone group. The presence of these functional groups contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance:
- Insecticidal Activity : Similar compounds have demonstrated strong insecticidal properties against various pests. For example, tropolone has shown potent effects against Coptotermes formosanus and Tyrophagus putrescentiae, outperforming traditional insecticides like DEET in some cases .
- Antifungal Activity : Studies have reported that tropolone derivatives possess antifungal properties with minimum inhibitory concentration (MIC) values ranging from 6.0 to 50.0 µg/mL against plant-pathogenic fungi .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit metalloproteases such as carboxypeptidase A and collagenase. The IC50 values for these activities suggest strong inhibitory effects that could be leveraged for therapeutic applications .
- Antioxidant Properties : Troponoids are known for their antioxidant capabilities, which may play a role in protecting cells from oxidative stress .
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological profiles of brominated compounds. In silico studies indicate varying degrees of toxicity associated with different metabolites of related compounds. Understanding these profiles is crucial for assessing the safety and efficacy of potential therapeutic agents derived from this compound .
Case Study 1: Insecticidal Efficacy
A study evaluated the insecticidal efficacy of tropolone derivatives against Dermatophagoides farinae. The results indicated that these compounds exhibited higher mortality rates compared to conventional insecticides. This suggests potential applications in pest control strategies that minimize reliance on synthetic chemicals.
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of tropolone derivatives against Pythium aphanidermatum. The study found that the MIC was as low as 6.0 µg/mL, indicating strong antifungal activity and suggesting potential agricultural applications in crop protection.
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2,6-Dibromocyclohepta-2,4,6-trien-1-one and analogous compounds:
Key Structural and Functional Insights :
Substituent Effects on Reactivity: Bromine atoms in this compound increase molecular weight and electronegativity compared to hydroxyl (Hinokitiol, tropolone) or thiol (compound 675) derivatives. Hinokitiol’s isopropyl group at position 4 contributes to lipophilicity, enhancing membrane permeability in antimicrobial applications .
Biological Activity: Hinokitiol: Exhibits broad-spectrum antimicrobial and anticancer activity, attributed to its hydroxyl and isopropyl groups. For example, it inhibits HBV replication via RNAseH suppression . Tropolone: Known for metal chelation (e.g., binding Fe³⁺ or Cu²⁺), which disrupts microbial metalloenzymes . this compound: Bromine’s electron-withdrawing effects may reduce metal chelation capacity but increase stability against oxidation compared to hydroxylated analogs.
Synthetic Considerations: Brominated tropolones are typically synthesized via electrophilic aromatic substitution or transition-metal-catalyzed reactions, as seen in Rh(I)-catalyzed cycloadditions for non-benzenoid aromatics . In contrast, Hinokitiol is naturally derived from Cupressaceae species, though synthetic routes exist .
Preparation Methods
Bromination in Glacial Acetic Acid
Tropone undergoes electrophilic bromination under acidic conditions due to its polarized carbonyl group, which enhances electrophilic attack at electron-rich positions. Bromine (Br₂) in glacial acetic acid selectively substitutes the 2- and 6-positions of the cycloheptatrienone ring, yielding 2,6-dibromotropone. The reaction proceeds via initial protonation of the carbonyl oxygen, generating a tropylium ion intermediate that directs bromination to the meta-positions relative to the ketone.
Mechanistic Pathway :
- Protonation of tropone’s carbonyl oxygen stabilizes the tropylium ion (aromatic 6π-electron system).
- Electrophilic bromine attacks the 2- and 6-positions due to charge distribution in the resonance-stabilized intermediate.
- Deprotonation restores aromaticity, yielding 2,6-dibromotropone.
This method is limited by competing side reactions, such as 1,2-addition of bromine, which necessitates precise control of reaction time and temperature.
Halogenation of Tropolone Derivatives
Bromination of Tropolone Methyl Ether
Tropolone methyl ether (2-methoxycyclohepta-2,4,6-trien-1-one) serves as a precursor for regioselective bromination. The methoxy group acts as an ortho/para-directing group, facilitating bromination at the 3-, 5-, and 7-positions. Subsequent demethylation and oxidation yield 2,6-dibromotropone.
Procedure :
- Bromination : Tropolone methyl ether reacts with bromine in acetic acid at 0–5°C to form 3,5,7-tribromo-2-methoxytropone.
- Demethylation : Treatment with BBr₃ removes the methyl group, producing 3,5,7-tribromotropolone.
- Oxidation : Oxidizing agents (e.g., CrO₃) convert the hydroxyl group to a ketone, yielding 2,6-dibromotropone after selective debromination.
Challenges :
- Tribromination requires stoichiometric control to avoid over-halogenation.
- Selective debromination at the 3- and 7-positions remains inefficient, often necessitating chromatographic purification.
Enamine-Alkylation with 2,6-Dibromotropone
Iron Tricarbonyl-Mediated Synthesis
2,6-Dibromotropone is synthesized via iron tricarbonyl complexes, which stabilize the tropone ring during functionalization. The protocol involves:
- Complexation : Tropone reacts with Fe(CO)₃ to form tricarbonyl(tropone)iron, enhancing electrophilicity at the 2- and 6-positions.
- Bromination : Treatment with bromine in dichloromethane introduces bromine atoms at the activated positions.
- Decomplexation : Cerium(IV) ammonium nitrate (CAN) oxidatively removes the iron tricarbonyl moiety, yielding 2,6-dibromotropone.
Advantages :
- The iron complex mitigates side reactions, improving regioselectivity.
- Yields exceed 80% under optimized conditions.
Hofmann Elimination from Tropinone
Bromination of Tropinone Derivatives
Tropinone, a bicyclic amine, undergoes Hofmann elimination to generate tropone derivatives. Sequential bromination and deamination yield 2,6-dibromotropone:
- Hofmann Elimination : Tropinone is treated with methyl iodide and Ag₂O to form a quaternary ammonium salt, which undergoes elimination to yield tropone.
- Bromination : The resulting tropone is brominated using Br₂/CuBr₂ in acetonitrile at 65°C, achieving 98.4% conversion to 2,6-dibromotropone.
Key Insight :
Copper(II) bromide acts as a Lewis acid, polarizing bromine and enhancing electrophilicity for selective 2,6-dibromination.
Comparative Analysis of Synthetic Routes
Table 1. Methods for Synthesizing 2,6-Dibromocyclohepta-2,4,6-trien-1-one
Mechanistic Considerations and Challenges
Regioselectivity in Bromination
The dipole moment of tropone (4.17 D) creates electron-deficient regions at the 2- and 6-positions, favoring electrophilic attack. However, over-bromination and 1,2-addition byproducts necessitate careful stoichiometric control.
Oxidative Demetallation
Iron tricarbonyl-mediated routes require harsh oxidants like CAN, which can degrade sensitive functional groups. Alternative decomplexation agents (e.g., iodine) are under investigation.
Q & A
Q. What are the most reliable synthetic routes for 2,6-Dibromocyclohepta-2,4,6-trien-1-one, and how can purity be optimized?
The compound can be synthesized via bromination of tropolone derivatives or through cycloaddition reactions. For example, [6 + 3] cycloaddition between cyclohepta-2,4,6-trien-1-one and bromine-containing precursors has been reported. Purity optimization involves recrystallization (e.g., using ethanol/water mixtures) and characterization via GC/MS to confirm >98% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
Q. How can tautomerism in brominated cycloheptatrienones be resolved experimentally?
X-ray crystallography is the gold standard. For example, in 7-nitrotropolone, tautomerism was confirmed via single-crystal analysis, revealing hydrogen-bonded dimers and dihedral angles between substituents and the aromatic ring. SHELXL or SIR97 are recommended for refinement .
Advanced Research Questions
Q. How do bromine substituents influence the crystal packing and intermolecular interactions of this compound?
Bromine atoms introduce steric and electronic effects, altering packing motifs. In related structures (e.g., 2-hydroxy-7-nitrocyclohepta-2,4,6-trien-1-one), nitro groups form O–H⋯O hydrogen bonds (2.8–3.4 Å), while bromine may participate in halogen bonding (C–Br⋯O/N). Use Mercury software to analyze Hirshfeld surfaces and interaction maps .
Q. What methodological challenges arise when analyzing reaction intermediates in [6 + 3] cycloadditions involving this compound?
Key challenges include:
Q. How can conflicting data between NMR and X-ray crystallography be resolved for tautomeric forms?
Discrepancies may arise if solution-state NMR detects dynamic tautomers, while X-ray captures static solid-state structures. To resolve:
- Perform variable-temperature NMR to assess tautomeric equilibrium.
- Compare calculated NMR chemical shifts (via CASTEP or ORCA) with experimental data.
- Validate using neutron diffraction for precise H-atom positioning .
Q. What computational methods are suitable for predicting the electronic effects of bromine substituents in cycloaddition reactions?
- Frontier Molecular Orbital (FMO) Analysis : Determine reactivity via HOMO-LUMO gaps (e.g., using Gaussian09).
- Natural Bond Orbital (NBO) Analysis : Assess charge distribution and hyperconjugation effects.
- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways (e.g., GROMACS) .
Q. How does this compound compare to thujaplicins in terms of bioactivity and chemical reactivity?
Unlike thujaplicins (e.g., γ-thujaplicin with an isopropyl group), bromine substituents enhance electrophilicity, making the compound more reactive in nucleophilic aromatic substitutions. Bioactivity studies require comparative assays (e.g., antimicrobial activity via MIC tests) and docking studies (AutoDock Vina) to assess target binding .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
